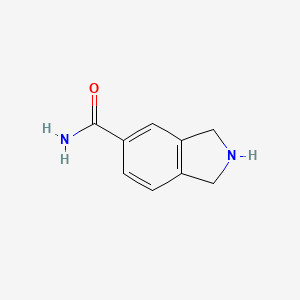

Isoindoline-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindoline ring. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as toluene or xylene, and using a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Isoindoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoindoline-5-carboxylic acid.

Reduction: Reduction reactions can convert it to isoindoline-5-carboxylate.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Isoindoline-5-carboxylic acid.

Reduction: Isoindoline-5-carboxylate.

Substitution: Various substituted isoindoline derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

Isoindoline-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Medicine: this compound derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of isoindoline-5-carboxamide and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others modulate immune responses by interacting with cytokine receptors. The exact mechanism depends on the specific structure of the derivative and its target.

Comparación Con Compuestos Similares

Isoindoline-5-carboxamide can be compared with other similar compounds, such as:

Isoindoline-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Indoline-2-carboxamide: Another heterocyclic compound with potential therapeutic applications.

Phthalimide: Widely used as a precursor in organic synthesis and as a building block for various bioactive compounds.

Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying biological activities. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in both research and industry.

Actividad Biológica

Isoindoline-5-carboxamide is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an isoindoline moiety and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes such as ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis (OA) pathology. For instance, a study reported that a derivative exhibited high potency against these metalloproteases, demonstrating potential as a disease-modifying OA drug (DMOAD) .

- Anticancer Activity : Research indicates that isoindoline derivatives can inhibit cancer cell proliferation by targeting tyrosine kinases and other signaling pathways. For example, compounds derived from isoindoline have shown promising results in inhibiting the growth of adenocarcinoma cells (A549) in vitro and in vivo .

- Antiviral and Anti-inflammatory Properties : this compound has been explored for its antiviral properties, particularly against viral infections like SARS-CoV-2. Studies have demonstrated that certain isoindoline derivatives exhibit significant antiviral activity, correlating well with their inhibition of viral proteases .

Therapeutic Applications

The therapeutic potential of this compound is vast, with applications spanning various medical fields:

- Osteoarthritis Treatment : The inhibition of ADAMTS enzymes suggests potential use in treating osteoarthritis by preventing cartilage degradation .

- Cancer Therapy : Isoindoline derivatives have demonstrated efficacy against multiple cancer types, including lung cancer and pancreatic cancer, showcasing their role as anticancer agents .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Osteoarthritis

In a study focused on osteoarthritis treatment, compound 18 derived from this compound showed dose-dependent efficacy in two rat models of OA. The compound was able to significantly inhibit the release of synovial ARGs, indicating its potential as a therapeutic agent for managing OA symptoms .

Case Study 2: Cancer Treatment

A series of isoindole derivatives were evaluated for their anticancer properties against A549 cells. The compounds demonstrated IC50 values indicating effective inhibition of cell viability, leading to further investigation in xenograft models where they displayed significant tumor growth inhibition .

Table 1: Inhibitory Activity of Isoindoline Derivatives

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound 18 | ADAMTS-4 | 51 | High potency as an OA inhibitor |

| Compound X | A549 cells | 114.25 | Effective anticancer agent |

| Compound Y | DDR1 | 14.9 | Selective kinase inhibitor |

Table 2: Pharmacokinetic Profiles

| Compound | Bioavailability (%) | Half-life (h) | Administration Route |

|---|---|---|---|

| Compound 18 | 75 | 3 | Oral |

| Compound X | 85 | 4 | Intravenous |

Propiedades

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACPFIVEGYGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665641 |

Source

|

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137453-25-9 |

Source

|

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.